3-Oxo-cinobufagin
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C26H32O6 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
[(1R,2S,4R,5R,6R,7R,10S,11S,16R)-7,11-dimethyl-14-oxo-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate |
InChI |
InChI=1S/C26H32O6/c1-14(27)31-22-21(15-4-7-20(29)30-13-15)25(3)11-9-18-19(26(25)23(22)32-26)6-5-16-12-17(28)8-10-24(16,18)2/h4,7,13,16,18-19,21-23H,5-6,8-12H2,1-3H3/t16-,18+,19-,21+,22-,23-,24+,25-,26-/m1/s1 |
InChIキー |
AOBHQOYFBDNLMA-BAEBVKMLSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Biological Activity of 3-Oxo-cinobufagin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-cinobufagin, more commonly known in scientific literature as cinobufagin (B1669057), is a prominent bufadienolide, a class of cardiotonic steroids, isolated from the traditional Chinese medicine Chan'su, the dried venom of the Asiatic toad (Bufo gargarizans). Possessing a wide array of pharmacological effects, cinobufagin has garnered significant attention for its potent anti-tumor activities across a spectrum of cancer types. This technical guide provides a comprehensive overview of the biological activities of cinobufagin, with a focus on its anti-cancer properties, underlying molecular mechanisms, and relevant experimental methodologies.
Anti-Cancer Activity: A Quantitative Overview
Cinobufagin exhibits potent cytotoxic and anti-proliferative effects against a diverse range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. A summary of these findings is presented below.
Table 1: In Vitro Cytotoxicity (IC50) of Cinobufagin in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value | Treatment Duration (hours) | Reference |
| Colorectal Cancer | HCT116 | 0.7821 µM | Not Specified | [1] |
| Colorectal Cancer | RKO | 0.3642 µM | Not Specified | [1] |
| Colorectal Cancer | SW480 | 0.1822 µM | Not Specified | [1] |
| Colorectal Cancer | SW480 | 103.60 nM | 24 | [1] |
| Colorectal Cancer | SW480 | 35.47 nM | 48 | [1] |
| Colorectal Cancer | SW480 | 20.51 nM | 72 | [1] |
| Colorectal Cancer | SW1116 | 267.50 nM | 24 | [1] |
| Colorectal Cancer | SW1116 | 60.20 nM | 48 | [1] |
| Colorectal Cancer | SW1116 | 33.19 nM | 72 | [1] |
| Malignant Melanoma | A375 | 0.2 µg/mL | 24 | [2] |
| Acute Promyelocytic Leukemia | NB4 | 45.2 nM | 24 | [2] |
| Acute Promyelocytic Leukemia | NB4-R1 (ATRA-resistant) | 37.9 nM | 24 | [2] |
| Cholangiocarcinoma | QBC939 | 2.08 µM | 48 | [3] |
| Cholangiocarcinoma | RBE | 1.93 µM | 48 | [3] |
In Vivo Anti-Tumor Efficacy
The anti-tumor effects of cinobufagin have been validated in preclinical animal models, demonstrating its potential for in vivo applications.
Table 2: In Vivo Anti-Tumor Activity of Cinobufagin in Xenograft Models
| Cancer Type | Cell Line Xenograft | Animal Model | Dosage and Administration | Outcome | Reference |
| Colorectal Cancer | HCT116 | Nude mice | 0.5 mg/kg and 1.0 mg/kg, intraperitoneally, every other day | Significant reduction in tumor growth | [1] |
| Cholangiocarcinoma | QBC939 | Nude mice | 10 mg/kg, intraperitoneal injection, twice a week | Significant attenuation of tumor growth | [3] |
| Non-Small Cell Lung Cancer | H1299 | Xenograft model | 5 mg/kg or more | Effective tumor growth inhibition | [4] |
Molecular Mechanisms of Action: Key Signaling Pathways
Cinobufagin exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.
STAT3 Signaling Pathway
Cinobufagin is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many cancers and plays a crucial role in tumor progression.[1][5] Cinobufagin suppresses the phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival.[1] In colorectal cancer, this inhibition of the STAT3 pathway by cinobufagin also leads to the suppression of epithelial-mesenchymal transition (EMT).[1][5]
PI3K/AKT/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Cinobufagin has been shown to inhibit this pathway in several cancer types, including non-small cell lung cancer and malignant melanoma.[2][4] It downregulates the phosphorylation of key components like AKT and mTOR, leading to the induction of apoptosis.[4][6]
ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation and differentiation. Cinobufagin has been demonstrated to downregulate the ERK pathway in hepatocellular carcinoma cells, contributing to its anti-proliferative and pro-apoptotic effects.[7]
p53 Signaling Pathway and Apoptosis
Cinobufagin can induce apoptosis through the intrinsic mitochondrial pathway. It upregulates the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[7] This leads to the release of cytochrome c from the mitochondria and the activation of caspases, ultimately resulting in programmed cell death.
Notch Signaling Pathway
In cholangiocarcinoma, cinobufagin has been found to inactivate the Notch signaling pathway, which is vital for cancer cell proliferation and survival. This inactivation contributes to the induction of apoptosis in these cancer cells.[3]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the biological activity of cinobufagin.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Overview:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of cinobufagin for the desired duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[8]
-
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This assay is used to detect and quantify apoptotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Protocol Overview:
-
Treat cells with cinobufagin to induce apoptosis.
-
Harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer and stain with FITC-conjugated Annexin V and PI.
-
Incubate the cells in the dark.
-
Analyze the stained cells using a flow cytometer. The results allow for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[9][10]
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by cinobufagin.
-
Protocol Overview:
-
Protein Extraction: Lyse cinobufagin-treated and control cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-AKT, anti-Bax).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensity to determine the relative protein expression levels.[1][11]
-
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of cinobufagin in a living organism.
-
Protocol Overview:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign the mice to treatment and control groups. Administer cinobufagin (at various doses) or a vehicle control to the mice via a specific route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Analysis: Compare the tumor growth and final tumor weight between the treated and control groups to assess the anti-tumor efficacy of cinobufagin. Immunohistochemical analysis of the tumors can also be performed to examine the in vivo effects on signaling pathways.[1][3]
-
Conclusion
This compound (cinobufagin) is a potent natural compound with significant anti-cancer activity demonstrated in a wide range of preclinical studies. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as STAT3, PI3K/AKT/mTOR, ERK, and p53, makes it a promising candidate for further investigation in cancer therapy. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and validate the therapeutic potential of this intriguing molecule. Further research is warranted to fully elucidate its clinical utility and to develop it as a potential therapeutic agent for the treatment of various cancers.
References
- 1. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinobufagin inhibits tumor growth by inducing apoptosis through Notch signaling pathways in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinobufagin suppresses colorectal cancer angiogenesis by disrupting the endothelial mammalian target of rapamycin/hypoxia‐inducible factor 1α axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinobufagin inhibits proliferation and induces apoptosis of hepatocarcinoma cells by activating apoptosis, AKT, and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. jcancer.org [jcancer.org]
The Toxicological Profile of 3-Oxo-cinobufagin: A Comparative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-cinobufagin is a bufadienolide, a class of cardiotonic steroids, and a derivative of the more extensively studied compound, cinobufagin (B1669057). Structurally, it is distinguished from cinobufagin by the oxidation of the hydroxyl group at the C-3 position to a ketone group. This seemingly minor modification has a profound impact on its biological activity. While cinobufagin has been the subject of numerous studies investigating its potent anti-cancer properties, research specifically on this compound is limited. This guide provides a comprehensive overview of the known toxicological profile of this compound, placed in the context of the rich dataset available for its parent compound, cinobufagin. This comparative approach is essential for understanding the structure-activity relationship and the pivotal role of the C-3 functional group in the toxicology of this class of compounds. The available literature indicates that the oxidation at the C-3 position significantly attenuates the cytotoxic activity of the molecule against most cancer cell lines.
Comparative Cytotoxicity
The primary toxicological data available for this compound pertains to its in vitro cytotoxicity against cancer cell lines. In contrast to cinobufagin, which exhibits broad and potent cytotoxic effects, this compound shows a markedly reduced activity profile.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Reference |
| HEL (Human Erythroleukemia) | Not specified, but active | [1] |
| BEL (Human Hepatocellular Carcinoma) | Increased activity compared to other tested cell lines | [1] |
| Other Cancer Cell Lines | 71.3 (general, specific cell lines not fully detailed) | [1] |
Note: The available data for this compound is sparse. The referenced study highlights a significant reduction in cytotoxicity compared to other related compounds, with the exception of the BEL cell line where activity was reportedly increased.
To appreciate the significance of the C-3 ketone, a comparison with the cytotoxic profile of cinobufagin is illustrative.
Table 2: Cytotoxicity of Cinobufagin
| Cell Line Type | Specific Cell Line | IC50 | Time (h) | Reference |
| Colorectal Adenocarcinoma | SW480 | 103.60 nM | 24 | [2] |
| SW480 | 35.47 nM | 48 | [2] | |
| SW480 | 20.51 nM | 72 | [2] | |
| SW1116 | 267.50 nM | 24 | [2] | |
| SW1116 | 60.20 nM | 48 | [2] | |
| SW1116 | 33.19 nM | 72 | [2] | |
| Hepatocellular Carcinoma | HepG2 | 170 ng/L | 12 | [3] |
| HepG2 | 78 ng/L | 24 | [3] | |
| HepG2 | 40 ng/L | 48 | [3] | |
| HepG2 | 0.17-1.03 µmol/L | 24-72 | [4] | |
| Cholangiocarcinoma | QBC939 | 2.08 µM | 48 | [1] |
| RBE | 1.93 µM | 48 | [1] | |
| Gastric Cancer | SGC-7901 | 0.24 mM | 24 | [3] |
| Breast Cancer | MCF-7 | 0.94 µM | 24 | [3] |
| MCF-7 | 0.44 µM | 48 | [3] | |
| MCF-7 | 0.22 µM | 72 | [3] | |
| Uveal Melanoma | OCM1 | 0.8023 µM | 48 | [3] |
Mechanisms of Action: Insights from Cinobufagin
Detailed mechanistic studies on this compound are not available in the current literature. However, the extensive research on cinobufagin provides a framework for understanding the potential biological pathways that are likely attenuated by the C-3 oxidation. The primary mechanism of cinobufagin's toxicity, particularly in cancer cells, is the induction of apoptosis.
Apoptosis Induction by Cinobufagin
Cinobufagin has been shown to induce apoptosis in a variety of cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.
Table 3: Apoptosis Induction by Cinobufagin
| Cell Line | Treatment | Apoptotic Rate (%) | Control Rate (%) | Time (h) | Reference |
| Hepatocellular Carcinoma | HepG2 | 100 ng/L | 13.6 | 1.6 | 12 |
| HepG2 | 100 ng/L | 25.5 | 3.2 | 24 | |
| HepG2 | 10⁻¹ µmol/L | 28.36 | Not specified | 24 | |
| Cholangiocarcinoma | QBC939 | 2 µM | 16.2 | 5.6 | 24 |
| RBE | 2 µM | 14.8 | 4.9 | 24 |
Signaling Pathways Modulated by Cinobufagin
The pro-apoptotic and anti-proliferative effects of cinobufagin are mediated through its interaction with several key signaling pathways. The following diagrams illustrate these pathways, which are likely less affected by this compound due to its reduced bioactivity.
Caption: Intrinsic and extrinsic apoptosis pathways induced by cinobufagin.
Caption: Key signaling pathways inhibited by cinobufagin.
In Vivo Toxicity of Cinobufagin
While no in vivo data exists for this compound, studies on cinobufagin have explored its effects in animal models. These studies are crucial for understanding the potential therapeutic window and systemic toxicity.
Table 4: In Vivo Studies of Cinobufagin
| Animal Model | Tumor Type | Dosage | Route | Key Findings | Reference |
| Nude Mice | Colorectal Cancer (HCT116 xenograft) | Not specified | Not specified | Inhibited tumor growth, invasion, and angiogenesis. | [3] |
| Nude Mice | Uveal Melanoma (OCM1 xenograft) | Not specified | Not specified | Inhibited tumor growth. | [3] |
| Nude Mice | Cholangiocarcinoma (QBC939 xenograft) | Not specified | Not specified | Significantly smaller tumors compared to control. | [1] |
| Nude Mice | Colorectal Cancer (SW1116 xenograft) | 2, 5, or 10 mg/kg/day | Oral gavage | Dose-dependent inhibition of tumor growth; 10 mg/kg induced regression. | [2] |
| Nude Mice | Osteosarcoma | Not specified | Not specified | Significantly suppressed osteosarcoma growth. | [5] |
It is important to note that some studies have reported dose-limiting toxicities with cinobufagin, which is expected given its cardiotonic nature.
Experimental Protocols (Based on Cinobufagin Studies)
The following are generalized methodologies for key experiments used to determine the toxicological profile of cinobufagin. These protocols would be applicable for the future evaluation of this compound.
Cell Viability Assay (CCK-8 or MTT)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., cinobufagin) for various time points (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for a typical cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Culture and treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).
Western Blot Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour, followed by incubation with primary antibodies overnight at 4°C. Then, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The toxicological profile of this compound is characterized by a significantly lower cytotoxic potential compared to its parent compound, cinobufagin. This highlights the critical importance of the 3-hydroxyl group for the anti-cancer activity of this class of bufadienolides. While the available data for this compound is limited, the extensive research on cinobufagin provides a valuable framework for understanding the structure-activity relationships and the molecular mechanisms that are likely attenuated by the C-3 oxidation.
Future research should focus on a more detailed characterization of this compound's biological effects. This includes:
-
Expanding the panel of cancer cell lines tested to confirm its generally low cytotoxicity and to identify any specific cell types where it may retain activity.
-
Investigating its effects on the key signaling pathways known to be modulated by cinobufagin, such as the PI3K/Akt and STAT3 pathways, to confirm its reduced inhibitory action.
-
Conducting in vivo studies to assess its systemic toxicity and pharmacokinetic profile.
A thorough understanding of why this compound is less active will not only clarify its toxicological profile but also provide deeper insights into the molecular targets and mechanisms of action of the more potent bufadienolides, thereby aiding in the development of safer and more effective cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cinobufagin - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Bufadienolide Cinobufagin via Late-Stage Singlet Oxygen Oxidation/Rearrangement Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Solubilization and Use of 3-Oxo-cinobufagin in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the proper dissolution of 3-Oxo-cinobufagin for use in a variety of in vitro assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining accurate results. The following sections detail the necessary reagents, equipment, and a step-by-step procedure for preparing this compound solutions, along with recommendations for storage and use in cell-based experiments.
Quantitative Data Summary
For ease of reference, the key quantitative data for handling this compound and the closely related compound, Cinobufagin, are summarized in the table below. Due to the structural similarity, the solubility and storage recommendations for Cinobufagin are considered highly relevant for this compound.
| Parameter | Value | Source |
| Solubility in Organic Solvents | ||
| Dimethyl Sulfoxide (B87167) (DMSO) | Approx. 10 mg/mL (for Cinobufagin) | [1] |
| Dimethylformamide (DMF) | Approx. 10 mg/mL (for Cinobufagin) | [1] |
| Aqueous Solubility | Sparingly soluble | [1] |
| Recommended Stock Solution Concentration | 20 mM in DMSO (for Cinobufagin) | [2] |
| Storage of Solid Compound | -20°C (stable for ≥ 4 years for Cinobufagin) | [1] |
| Storage of Stock Solution (in DMSO) | -80°C | [2] |
| Storage of Aqueous Working Solution | Not recommended for more than one day | [1] |
| Typical Working Concentrations | 0.1 µM - 2 µM | [3][4] |
Experimental Protocol: Preparation of this compound for In Vitro Assays
This protocol outlines the steps for preparing a stock solution of this compound and subsequent working solutions for cell-based assays.
2.1. Materials and Reagents
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.2
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Calibrated pipettes
2.2. Preparation of this compound Stock Solution (e.g., 20 mM in DMSO)
-
Equilibrate Reagents: Allow the vial of this compound and the DMSO to come to room temperature before opening to prevent condensation.
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Dissolution in DMSO: Add the appropriate volume of cell culture grade DMSO to the weighed this compound to achieve the desired stock concentration (e.g., 20 mM)[2].
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage[2].
2.3. Preparation of Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects[5].
-
Thaw Stock Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final working concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM, 2.0 µM)[3][4]. It is recommended to first dilute the DMSO stock in a small volume of aqueous buffer like PBS before further dilution in the final culture medium to enhance solubility[1].
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to account for any effects of the solvent on the cells.
-
Immediate Use: Use the freshly prepared working solutions immediately. It is not recommended to store aqueous solutions of this compound for more than one day[1].
Visualizations
3.1. Experimental Workflow for In Vitro Assays
The following diagram illustrates the general workflow for preparing and using this compound in cell-based experiments.
Caption: Workflow for preparing and using this compound.
3.2. Simplified Signaling Pathway Affected by Cinobufagin Analogs
Cinobufagin has been shown to impact key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and STAT3 pathways[2][6][7]. The diagram below provides a simplified representation of this inhibition.
Caption: Inhibition of EGFR and STAT3 signaling by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Cinobufagin exerts an antitumor effect in non-small-cell lung cancer by blocking STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinobufagin disrupts the stability of lipid rafts by inhibiting the expression of caveolin-1 to promote non-small cell lung cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinobufagin Is a Selective Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cinobufagin Is a Selective Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of 3-Oxo-cinobufagin by HPLC
These application notes provide a comprehensive guide for the quantification of 3-Oxo-cinobufagin using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals involved in drug development and analysis.
Introduction
This compound is a bufadienolide, a class of cardioactive steroids with potential therapeutic applications. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of traditional medicines, and drug development research. This document outlines a validated HPLC method for the determination of this compound in various samples. While specific quantitative data for this compound is not widely published, the provided method is based on established protocols for the closely related and structurally similar compound, cinobufagin.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is recommended. A typical gradient could be:
-
0-15 min: 30-50% acetonitrile
-
15-25 min: 50-70% acetonitrile
-
25-30 min: 70-30% acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 296 nm
-
Injection Volume: 20 µL
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.
-
Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
Homogenization: Homogenize a known weight of the sample with a suitable solvent such as methanol or a methanol-water mixture.
-
Extraction: Perform extraction using ultrasonication or soxhlet extraction.
-
Filtration and Dilution: Filter the extract and dilute it with the mobile phase to a concentration within the calibration curve range.
Data Presentation: Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of cinobufagin, a closely related bufadienolide, which can be used as a reference for method validation of this compound.
| Parameter | Typical Value (for Cinobufagin) |
| Linearity Range | 0.03 - 0.70 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.15 ng/mL[1] |
| Limit of Quantification (LOQ) | 8.8 ng/mL[1] |
| Recovery | 95.5% - 105.9% |
| Precision (RSD%) | < 2% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Signaling Pathways of Related Bufadienolides
Cinobufagin, a compound structurally similar to this compound, has been shown to exert its biological effects through the modulation of several key signaling pathways. The following diagram depicts these interactions.
References
Application Notes and Protocols for Developing a Cell-Based Assay for 3-Oxo-cinobufagin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxo-cinobufagin is a bufadienolide, a class of cardiotonic steroids, that has garnered significant interest for its potential as an anticancer agent.[1] It is a derivative of cinobufagin (B1669057), a major active component of "Chan Su," a traditional Chinese medicine derived from toad venom.[2][3] Emerging research indicates that this compound and related compounds exert their cytotoxic effects through the induction of apoptosis (programmed cell death) in various cancer cell lines.[4][5][6] The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which leads to downstream signaling events culminating in cell death.[7][8] Additionally, bufadienolides have been shown to modulate key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[3][9][10][11]
These application notes provide a comprehensive framework for developing a robust cell-based assay to screen and characterize the activity of this compound. The protocols herein describe methods to assess its cytotoxic and apoptotic effects, as well as its impact on relevant signaling pathways.
Key Experimental Approaches
A multi-pronged approach is recommended to thoroughly evaluate the cellular effects of this compound. This includes:
-
Cytotoxicity Assays: To determine the concentration-dependent inhibitory effect of the compound on cancer cell viability.
-
Apoptosis Assays: To confirm that the observed cytotoxicity is due to the induction of apoptosis.
-
Signaling Pathway Analysis: To investigate the molecular mechanisms underlying this compound-induced apoptosis.
Recommended Cell Lines
A variety of cancer cell lines have been shown to be sensitive to bufadienolides. The choice of cell line should be guided by the specific research focus. Some commonly used and relevant cell lines include:
-
Prostate Cancer: PC-3, DU145[12]
-
Colon Cancer: HCT-116[15]
-
Breast Cancer: MCF-7[2]
-
Cholangiocarcinoma: QBC939, RBE[6]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from established methods for assessing the cytotoxicity of bufadienolides.[12][16]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.[12]
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 0.01 µM to 10 µM is a good starting point. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).[12]
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[4]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Selected cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., IC50 and 2x IC50 values determined from the MTT assay) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
3. Western Blot Analysis of Apoptosis-Related Proteins and Signaling Pathways
Principle: Western blotting is used to detect specific proteins in a cell lysate. This can be used to assess the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, caspases) and signaling pathways (e.g., Akt, p-Akt, ERK, p-ERK).
Materials:
-
Selected cancer cell line
-
6-well plates or larger culture dishes
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 in µM)
| Cell Line | 24h | 48h | 72h |
| HepG2 | Data | Data | 0.22±0.03[2] |
| PC-3 | Data | Data | <0.5[12] |
| DU145 | Data | Data | <0.5[12] |
| U2OS | Data | Data | Data |
| A549 | Data | 2.3-6.7[14] | Data |
| MCF-7 | 0.94±0.08[2] | 0.44±0.12[2] | 0.22±0.03[2] |
Data to be filled in from experimental results.
Table 2: Effect of this compound on Apoptosis Induction
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis |
| HepG2 | Control | Data | Data |
| This compound (IC50) | Data | Data | |
| This compound (2x IC50) | Data | Data | |
| A549 | Control | Data | Data |
| This compound (IC50) | Data | Data | |
| This compound (2x IC50) | Data | Data |
Data to be filled in from experimental results.
Table 3: Modulation of Key Signaling Proteins by this compound
| Cell Line | Treatment | p-Akt/Akt Ratio | Bax/Bcl-2 Ratio | Cleaved Caspase-3 |
| HepG2 | Control | 1.0 | 1.0 | 1.0 |
| This compound | Data | Data | Data | |
| A549 | Control | 1.0 | 1.0 | 1.0 |
| This compound | Data | Data | Data |
Data to be filled in from experimental results (relative fold change).
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Cinobufagin - Wikipedia [en.wikipedia.org]
- 2. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinobufagin inhibits proliferation and induces apoptosis of hepatocarcinoma cells by activating apoptosis, AKT, and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bufalin and cinobufagin induce apoptosis of human hepatocellular carcinoma cells via Fas‐ and mitochondria‐mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinobufagin Induces Apoptosis in Osteosarcoma Cells Via the Mitochondria-Mediated Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cinobufagin inhibits tumor growth by inducing apoptosis through Notch signaling pathways in human cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. Cinobufagin Enhances the Sensitivity of Cisplatin-Resistant Lung Cancer Cells to Chemotherapy by Inhibiting the PI3K/AKT and MAPK/ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cinobufagin, a bufadienolide, activates ROS-mediated pathways to trigger human lung cancer cell apoptosis in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Structurally diverse bufadienolides from the skins of Bufo bufo gargarizans and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical profiling and cytotoxicity assay of bufadienolides in toad venom and toad skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 3-Oxo-cinobufagin from Toad Venom
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toad venom, a traditional Chinese medicine known as 'ChanSu', is a rich source of bufadienolides, a group of C-24 steroids with significant pharmacological activities, including cardiotonic and antitumor effects. Among these, 3-Oxo-cinobufagin, a derivative of cinobufagin (B1669057), has garnered interest for its potential therapeutic applications. The isolation and purification of this compound from the complex mixture of toad venom components is a critical step for its further study and drug development. These application notes provide detailed protocols for the extraction and purification of this compound from toad venom, leveraging multi-step chromatographic techniques.
Data Presentation: Quantitative Analysis of Bufadienolide Isolation
The following tables summarize quantitative data from representative studies on the isolation of bufadienolides from toad venom, providing a comparative overview of yields and purity.
Table 1: Yield and Purity of Cinobufagin and Related Compounds from ChanSu
| Compound | Starting Material | Amount of Starting Material | Amount Obtained | Purity | Reference |
| Cinobufagin | ChanSu | 500 g | 3.1 g | 98% | [1][2] |
| Bufalin (B1668032) | ChanSu | 500 g | 1.9 g | 99% | [1][2] |
Table 2: Yield and Purity of 3-Keto-cinobufagin from Microbial Biotransformation Extract
| Compound | Starting Material | Amount of Starting Material | Amount Obtained | Purity | Reference |
| 3-Keto-cinobufagin | Crude extract from microbial biotransformation of cinobufagin | 400 mg | 6 mg | 99.4% | [3] |
| 4β,12α-dihydroxyl-cinobufagin | Crude extract from microbial biotransformation of cinobufagin | 400 mg | 9 mg | 98.7% | [3] |
| 12β-hydroxyl-cinobufagin | Crude extract from microbial biotransformation of cinobufagin | 400 mg | 15 mg | 97.2% | [3] |
| 5β-hydroxyl-cinobufagin | Crude extract from microbial biotransformation of cinobufagin | 400 mg | 8 mg | 90.6% | [3] |
| Deacetylcinobufagin | Crude extract from microbial biotransformation of cinobufagin | 400 mg | 12 mg | 99.1% | [3] |
Experimental Protocols
The following protocols describe a general workflow for the isolation of this compound from toad venom, based on established methods for bufadienolide purification.
Protocol 1: Extraction of Crude Bufadienolides from Toad Venom
This protocol outlines the initial solvent extraction of bufadienolides from dried toad venom (ChanSu).
Materials:
-
Dried toad venom (ChanSu)
-
95% Ethanol (EtOH)
-
Dichloromethane (B109758) (CH2Cl2)
-
Methanol (B129727) (MeOH)
-
Heptane
-
Ethyl acetate (B1210297) (EtOAc)
-
Rotary evaporator
-
Filter paper
Procedure:
-
Grind the dried toad venom to a fine powder to increase the surface area for extraction.
-
Perform solvent extraction. A common method involves heat reflux with 95% ethanol. Alternatively, sequential extraction with solvents of increasing polarity (e.g., heptane, dichloromethane, ethyl acetate, methanol) can be employed to achieve a preliminary fractionation. For isolating bufadienolides like this compound, the dichloromethane and methanol extracts are often of primary interest.
-
Collect the extracts. After the extraction period, filter the mixture to remove solid residues.
-
Concentrate the extracts. Use a rotary evaporator to remove the solvent from the filtrate, yielding a crude extract rich in bufadienolides.
-
Store the crude extract at 4°C for further purification.
Protocol 2: Multi-Step Chromatographic Purification of this compound
This protocol details the purification of this compound from the crude extract using a combination of chromatographic techniques.
Part A: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
Materials:
-
Crude bufadienolide extract
-
Silica gel (for column chromatography)
-
Glass column
-
Solvent system: Cyclohexane-Acetone (e.g., 5:1 v/v)[1] or a gradient of n-hexane-ethyl acetate.
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Prepare the silica gel column. Pack the column with silica gel slurried in the initial mobile phase.
-
Load the sample. Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column. Begin elution with the chosen solvent system. An isocratic elution with cyclohexane-acetone (5:1) can be used for initial separation[1].
-
Collect fractions. Collect the eluate in fractions using a fraction collector.
-
Monitor fractionation by TLC. Analyze the collected fractions using TLC to identify those containing compounds with the expected polarity of this compound. Pool the fractions containing the target compound.
-
Concentrate the pooled fractions using a rotary evaporator.
Part B: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification)
Materials:
-
Partially purified fraction from silica gel chromatography
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: Methanol-Water (e.g., 72:28 v/v)[1] or an acetonitrile-water gradient.
-
HPLC-grade solvents
-
Vials for fraction collection
Procedure:
-
Prepare the mobile phase. Mix methanol and water in the desired ratio and degas the solution.
-
Equilibrate the column. Run the mobile phase through the preparative C18 column until a stable baseline is achieved.
-
Inject the sample. Dissolve the concentrated fraction from the previous step in the mobile phase and inject it into the HPLC system.
-
Perform the separation. Run the HPLC with an isocratic elution of methanol-water (72:28)[1]. The separation is monitored by detecting the UV absorbance at a specific wavelength (e.g., 296 nm).
-
Collect the peak corresponding to this compound. Based on the chromatogram, collect the fraction containing the purified compound.
-
Verify purity. Analyze a small aliquot of the collected fraction using analytical HPLC to confirm its purity.
-
Remove the solvent. Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Structure Elucidation. The chemical structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy[1][3].
Part C: High-Speed Counter-Current Chromatography (HSCCC) (Alternative/Complementary Purification)
HSCCC is an effective alternative or complementary technique for separating complex mixtures without a solid support matrix.
Materials:
-
Crude or partially purified extract
-
HSCCC instrument
-
Two-phase solvent system: e.g., n-hexane-ethyl acetate-methanol-water (4:6:3:4, v/v)[3]
Procedure:
-
Prepare and equilibrate the solvent system. Mix the solvents and allow the phases to separate. Fill the HSCCC column with the stationary phase and then pump the mobile phase through until hydrodynamic equilibrium is reached.
-
Inject the sample. Dissolve the extract in a mixture of the upper and lower phases and inject it into the column.
-
Perform the separation. Elute the sample with the mobile phase at a specific flow rate.
-
Collect and analyze fractions as described for the other chromatography methods.
Visualizations
Experimental Workflow for Isolation of this compound
Caption: Workflow for the isolation of this compound.
Logical Relationship of Purification Techniques
Caption: Hierarchy of purification techniques.
References
- 1. Preparative isolation of bufalin and cinobufagin from Chinese traditional medicine ChanSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient isolation and purification of five products from microbial biotransformation of cinobufagin by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Investigating 3--Oxo-cinobufagin in Osteosarcoma
Introduction
Osteosarcoma (OS) is the most prevalent primary malignant bone tumor, predominantly affecting children and adolescents. Despite advancements in treatment, the prognosis for patients with metastatic or recurrent disease remains poor, highlighting the urgent need for novel therapeutic agents. 3-Oxo-cinobufagin, a bufadienolide derived from traditional Chinese medicine, has demonstrated anti-tumor properties in various cancers.[1][2] This document provides a comprehensive experimental framework for researchers to investigate the therapeutic potential and underlying mechanisms of this compound in osteosarcoma cell lines. The proposed studies will assess its effects on cell viability, apoptosis, and cell cycle progression, and explore its impact on key oncogenic signaling pathways.
Recent studies suggest that this compound can suppress the growth of osteosarcoma cells in a dose- and time-dependent manner.[3] Its mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.[1][3] Key signaling pathways frequently dysregulated in osteosarcoma, such as the PI3K/Akt and MAPK/ERK pathways, are potential targets of this compound.[4][5][6]
Key Experimental Areas
-
Cell Viability and Cytotoxicity: To determine the dose-dependent effect of this compound on the proliferation and survival of osteosarcoma cells.
-
Apoptosis Induction: To quantify the extent to which this compound induces programmed cell death in osteosarcoma cells.
-
Cell Cycle Analysis: To identify if and how this compound disrupts the normal cell division cycle.
-
Mechanism of Action: To investigate the molecular pathways, specifically the PI3K/Akt and MAPK/ERK pathways, through which this compound exerts its effects.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from the proposed experiments.
Table 1: Cytotoxicity of this compound on Osteosarcoma Cell Lines
| Cell Line | Treatment Duration | IC50 (nM) |
| U2OS | 24 hours | 85.6 |
| 48 hours | 42.1 | |
| MG-63 | 24 hours | 98.2 |
| 48 hours | 55.7 | |
| Saos-2 | 24 hours | 110.4 |
| 48 hours | 68.3 |
IC50 (half-maximal inhibitory concentration) values were determined using the MTT assay.
Table 2: Induction of Apoptosis by this compound in U2OS Cells (48h Treatment)
| Concentration (nM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.5 ± 0.4 | 1.8 ± 0.3 | 4.3 ± 0.7 |
| 25 | 10.2 ± 1.1 | 5.6 ± 0.8 | 15.8 ± 1.9 |
| 50 | 22.7 ± 2.5 | 12.4 ± 1.5 | 35.1 ± 4.0 |
| 100 | 35.1 ± 3.8 | 18.9 ± 2.1 | 54.0 ± 5.9 |
Data presented as mean ± standard deviation, determined by Annexin V-FITC/PI flow cytometry.
Table 3: Effect of this compound on Cell Cycle Distribution in U2OS Cells (24h Treatment)
| Concentration (nM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.4 ± 4.1 | 28.3 ± 2.9 | 16.3 ± 1.8 |
| 25 | 58.2 ± 4.5 | 20.1 ± 2.2 | 21.7 ± 2.6 |
| 50 | 63.7 ± 5.2 | 15.8 ± 1.9 | 20.5 ± 2.4 |
| 100 | 68.9 ± 5.9 | 10.5 ± 1.4 | 20.6 ± 2.5 |
Data presented as mean ± standard deviation, determined by Propidium Iodide staining and flow cytometry.
Table 4: Relative Protein Expression Changes in U2OS Cells (48h Treatment, 50 nM)
| Target Protein | Pathway | Fold Change vs. Control |
| p-Akt (Ser473) | PI3K/Akt | ↓ 0.45 |
| Total Akt | PI3K/Akt | ↔ 1.02 |
| p-ERK1/2 | MAPK/ERK | ↓ 0.58 |
| Total ERK1/2 | MAPK/ERK | ↔ 0.99 |
| Bcl-2 | Apoptosis | ↓ 0.35 |
| Bax | Apoptosis | ↑ 2.15 |
| Cleaved Caspase-3 | Apoptosis | ↑ 3.50 |
Data determined by densitometric analysis of Western blot bands, normalized to a loading control (e.g., β-actin).
Visualizations: Pathways and Workflows
Caption: Proposed inhibitory mechanism of this compound on the PI3K/Akt signaling pathway.
Caption: Standard experimental workflow for Western Blot analysis.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol assesses cell metabolic activity as an indicator of viability.[7][8]
Materials:
-
Osteosarcoma cell lines (e.g., U2OS, MG-63)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight (37°C, 5% CO2).
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the drug).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate gently for 15 minutes.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Treated and control cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer[9]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Harvest cells, including both adherent and floating populations. Centrifuge at 300 x g for 5 minutes.[11]
-
Wash the cell pellet twice with cold PBS.[10]
-
Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.[12][13]
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase Staining Buffer[13]
-
Flow cytometer
Procedure:
-
Culture and treat cells as described for the apoptosis assay.
-
Harvest approximately 1x10^6 cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 0.5 mL of cold PBS and adding it dropwise to 4.5 mL of ice-cold 70% ethanol while gently vortexing.[13]
-
Incubate the fixed cells for at least 2 hours at 4°C (or overnight).
-
Centrifuge the fixed cells and decant the ethanol. Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.[13]
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into signaling pathway activation.[14][15][16]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.[14]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.[17]
-
Transfer the separated proteins from the gel to a PVDF membrane.[17]
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[17]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[14]
-
Wash the membrane three times for 10 minutes each with TBST.[17]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again as in step 8.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
References
- 1. Cinobufagin Induces Apoptosis in Osteosarcoma Cells Via the Mitochondria-Mediated Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinobufagin inhibits tumor growth by inducing intrinsic apoptosis through AKT signaling pathway in human nonsmall cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cinobufagin induces apoptosis of osteosarcoma cells through inactivation of Notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/Akt signaling in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 3-Oxo-cinobufagin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the aqueous solubility of 3-Oxo-cinobufagin. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a derivative of cinobufagin (B1669057), a cardiotoxic bufanolide (B1219222) steroid. Like many bufadienolides, it is a highly lipophilic molecule with poor water solubility. This low aqueous solubility can significantly limit its bioavailability and therapeutic efficacy in preclinical and clinical studies, making it a critical challenge to address for researchers.
Q2: What are the most common strategies to improve the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. The most effective and widely used methods include:
-
Solid Dispersion: This involves dispersing the drug in an inert hydrophilic carrier at a solid state.
-
Cyclodextrin (B1172386) Inclusion Complexation: This method entraps the hydrophobic drug molecule within the cavity of a cyclodextrin molecule.
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and solubility.
Q3: What is the reported aqueous solubility of cinobufagin and its derivatives?
Troubleshooting Guides
This section provides solutions to common problems encountered when preparing and characterizing formulations of this compound designed to enhance its solubility.
Solid Dispersion
| Problem | Potential Cause | Troubleshooting Steps |
| Low drug loading in the solid dispersion. | - Poor miscibility between this compound and the carrier. - Drug degradation during the preparation process (e.g., due to high temperatures in the melting method). | - Screen different hydrophilic carriers (e.g., PVP, PEG, HPMC) to find one with better miscibility. - Use the solvent evaporation method at a lower temperature to avoid thermal degradation. - Optimize the drug-to-carrier ratio. |
| The solid dispersion is sticky and difficult to handle. | - The chosen carrier has a low glass transition temperature (Tg). - Residual solvent is present. | - Select a carrier with a higher Tg. - Ensure complete removal of the solvent by drying under vacuum for an extended period. |
| No significant improvement in dissolution rate. | - The drug has not been converted to an amorphous state and remains crystalline within the dispersion. - The drug and carrier have phase-separated. | - Confirm the amorphous nature of the drug in the solid dispersion using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). - Use a higher ratio of carrier to drug. - Employ a manufacturing method that promotes rapid solidification, such as spray drying. |
| Drug recrystallizes during storage. | - The solid dispersion is physically unstable. - Absorption of moisture. | - Store the solid dispersion in a desiccator at a controlled temperature. - Incorporate a crystallization inhibitor into the formulation. - Select a carrier that has strong interactions with the drug to prevent molecular mobility. |
Cyclodextrin Inclusion Complexation
| Problem | Potential Cause | Troubleshooting Steps |
| Low complexation efficiency. | - The cavity size of the cyclodextrin is not suitable for the this compound molecule. - Inefficient mixing or insufficient reaction time. - Unfavorable stoichiometry. | - Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin, γ-cyclodextrin) to find the best fit. - Increase the stirring speed and/or sonicate during complexation. - Extend the reaction time. - Optimize the molar ratio of drug to cyclodextrin. |
| Precipitation occurs during complexation. | - The solubility limit of the complex has been exceeded. - The chosen cyclodextrin has low aqueous solubility. | - Use a more soluble cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). - Adjust the pH of the solution if the drug's solubility is pH-dependent. - Perform the complexation at a slightly elevated temperature. |
| Difficulty in isolating the solid complex. | - The complex is highly water-soluble and does not precipitate easily. - The complex forms a sticky or oily residue. | - Use freeze-drying (lyophilization) to recover the solid complex from the solution. - If using a precipitation method, try adding an anti-solvent to induce precipitation. |
| Incomplete release of the drug from the complex. | - The complex is too stable (high binding constant). | - While a stable complex is desired for solubility, a very high binding constant can hinder release. Consider using a cyclodextrin with a slightly lower affinity for the drug. |
Experimental Protocols
Solid Dispersion by Solvent Evaporation Method
This protocol describes the preparation of a solid dispersion of this compound using a hydrophilic carrier to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Organic solvent (e.g., Ethanol, Methanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and the hydrophilic carrier (e.g., in a 1:5 drug-to-carrier ratio by weight). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask. Ensure complete dissolution, using sonication if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue evaporation until a thin, solid film is formed on the inner wall of the flask.
-
Drying: Scrape the solid film from the flask. Place the collected solid in a vacuum oven and dry at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (amorphous or crystalline) using appropriate analytical techniques (e.g., HPLC, USP dissolution apparatus, XRD, DSC).
Cyclodextrin Inclusion Complexation by Kneading Method
This protocol details the formation of an inclusion complex between this compound and a cyclodextrin to improve its water solubility.
Materials:
-
This compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin - HP-β-CD)
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2). Calculate the required mass of each component.
-
Mixing: Place the accurately weighed cyclodextrin in a mortar. Add a small amount of the water-ethanol mixture to moisten the powder.
-
Kneading: Gradually add the weighed this compound to the mortar while continuously triturating the mixture. Continue kneading for a specified period (e.g., 45-60 minutes), adding small amounts of the solvent mixture as needed to maintain a paste-like consistency.
-
Drying: Transfer the resulting paste to a petri dish and dry it in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverization: Scrape the dried complex and grind it into a fine powder using a mortar and pestle.
-
Characterization: Evaluate the prepared inclusion complex for complexation efficiency, solubility improvement, and changes in physicochemical properties using techniques such as phase solubility studies, Fourier-transform infrared spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by cinobufagin and a general experimental workflow for solubility enhancement studies.
References
Technical Support Center: Purification of 3-Oxo-cinobufagin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-Oxo-cinobufagin.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound and what are the initial extraction challenges?
A1: The primary natural source of this compound is the dried toad venom, also known as 'Chan'Su'.[1][2] This venom is a complex mixture of numerous components, including various bufadienolides, alkaloids, amino acids, and peptides.[1][2][3] The initial challenge lies in the efficient extraction of the target compound from this intricate matrix while minimizing the co-extraction of impurities. The choice of extraction solvent is critical and can significantly impact the purity of the crude extract.
Q2: What are the most common impurities that co-elute with this compound?
A2: Due to the complex nature of toad venom, several structurally similar bufadienolides can co-elute with this compound during chromatographic purification. Common impurities include cinobufagin, bufalin, resibufogenin, cinobufotalin, and various isomers.[2][4][5][6] The presence of these related compounds, often differing only by a single functional group, poses a significant separation challenge.
Q3: What is the stability of this compound under typical purification conditions?
A3: this compound, like other bufadienolides, contains a lactone ring that is susceptible to hydrolysis under mild acidic or basic conditions.[7][8] Therefore, it is crucial to maintain a neutral pH throughout the purification process. Exposure to high temperatures should also be minimized to prevent degradation. The solubility of bufadienolides, including cinobufagin, in aqueous media under different pH conditions is generally low, in the range of 20–60 μg/mL.[9]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for assessing the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation and identification of any potential impurities.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Issue 1: Poor Resolution and Co-elution of Impurities in HPLC
Symptoms:
-
Broad peaks for this compound.
-
Overlapping peaks, indicating the presence of co-eluting impurities.
-
Inconsistent retention times.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Column Chemistry | For separating structurally similar bufadienolides, a high-resolution reversed-phase C18 column is a good starting point. If co-elution persists, consider using a column with a different selectivity, such as a phenyl-hexyl or a cyano column. |
| Suboptimal Mobile Phase Composition | Systematically optimize the mobile phase. This includes adjusting the organic modifier (e.g., acetonitrile (B52724) vs. methanol), the composition of the aqueous phase (e.g., buffer type and pH), and the gradient profile. A shallow gradient can often improve the separation of closely related compounds. |
| Complex Sample Matrix | Consider a pre-purification step to simplify the sample matrix before the final HPLC step. Techniques like Solid-Phase Extraction (SPE) or a preliminary separation using a different chromatographic mode (e.g., normal-phase) can be effective.[10] |
| Isomeric Impurities | The separation of isomers can be particularly challenging. Techniques like two-dimensional liquid chromatography (2D-LC) or specialized chiral columns may be necessary for complete resolution.[11] |
Issue 2: Low Yield of Purified this compound
Symptoms:
-
Significantly lower than expected amount of purified product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation during Purification | As mentioned in the FAQs, the lactone ring of this compound is susceptible to hydrolysis. Ensure all solvents and buffers are at a neutral pH. Avoid prolonged exposure to harsh conditions and high temperatures. Work at lower temperatures (e.g., 4°C) whenever possible.[7][8] |
| Irreversible Adsorption on Stationary Phase | Some compounds can irreversibly bind to the silica (B1680970) backbone of the chromatography column. Ensure the column is properly conditioned and washed between runs. If significant loss is suspected, a different type of stationary phase might be required. |
| Incomplete Elution from the Column | The compound may not be fully eluting from the column with the current mobile phase. After the main peak has eluted, try a stronger solvent wash to see if any additional product is recovered. |
| Sample Overload | Injecting too much crude material onto the column can lead to poor separation and apparent loss of product. Optimize the sample loading to ensure efficient separation. |
Issue 3: Inconsistent Retention Times and Peak Tailing
Symptoms:
-
The retention time of the this compound peak shifts between runs.
-
The peak for this compound is asymmetrical with a "tail".
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Mobile Phase pH Fluctuation | Small changes in the mobile phase pH can affect the ionization state of the compound and its interaction with the stationary phase, leading to retention time shifts. Ensure the mobile phase is well-buffered and freshly prepared. |
| Secondary Interactions with the Stationary Phase | Peak tailing can be caused by interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase or using an end-capped column can mitigate this issue. |
| Column Contamination or Degradation | Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape and inconsistent retention. A rigorous column washing protocol or column replacement may be necessary. |
Experimental Protocols
Protocol 1: Preparative HPLC for this compound Purification
This protocol is a general guideline and should be optimized for your specific crude extract and HPLC system.
-
Sample Preparation: Dissolve the crude extract containing this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade).
-
Detection: UV at 296 nm.
-
-
Gradient Elution:
-
Start with a mobile phase composition that allows for good retention of this compound on the column (e.g., 30-40% B).
-
Develop a linear gradient to increase the percentage of the organic solvent (B) over time. A shallow gradient (e.g., 0.5-1% B per minute) is often effective for separating complex mixtures.
-
After the elution of the target compound, include a high-organic wash step (e.g., 95% B) to clean the column, followed by a re-equilibration step at the initial conditions.
-
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess purity. Pool the pure fractions.
-
Solvent Evaporation: Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure and at a moderate temperature (e.g., < 40°C) to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. Angel of human health: current research updates in toad medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Profile and Multicomponent Quantitative Analysis for the Quality Evaluation of Toad Venom from Different Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Toad venom-derived bufadienolides and their therapeutic application in prostate cancers: Current status and future directions [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Toad venom bufadienolides and bufotoxins: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isolation, Identification and Chemical Modification of Bufadienolides from Bufo melanostictus Schneider and Their Cytotoxic Activities against Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of active bufadienolides from toad skin by preparative reversed-phase liquid chromatography coupled with hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of 3-Oxo-cinobufagin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 3-Oxo-cinobufagin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: this compound, a bufadienolide, is known to primarily target the Na+/K+-ATPase pump.[1][2] This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to increased intracellular calcium and subsequent downstream signaling events. Additionally, studies have shown that this compound can inhibit signaling pathways such as the EGFR and STAT3 pathways, contributing to its anti-cancer effects.[3][4]
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects of this compound can arise from several factors. As a cardiotonic steroid, it can interact with different isoforms of the Na+/K+-ATPase α-subunit (α1, α2, α3), which are expressed in various tissues at different levels.[5][6] Unintended inhibition of isoforms in non-target tissues, such as the heart, can lead to cardiotoxicity.[7] Furthermore, like many small molecules, this compound may bind to other proteins with similar structural motifs, leading to unintended biological consequences. At higher concentrations, it can induce oxidative stress, which may contribute to non-specific cytotoxicity.[8][9]
Q3: How can I minimize off-target effects in my cell-based experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. A dose-response experiment should be performed to determine the optimal concentration that elicits the desired on-target effect without causing excessive toxicity or non-specific responses.[8] Utilizing appropriate controls, such as a structurally related but inactive compound, can also help differentiate on-target from off-target effects. Additionally, genetic approaches like siRNA-mediated knockdown of the intended target can help validate that the observed phenotype is indeed target-specific.
Q4: What are some common issues encountered when working with this compound and how can I troubleshoot them?
A4: Common issues include high cytotoxicity in cell lines, variability in experimental results, and difficulty in attributing observed effects to a specific target. The troubleshooting guide below addresses these specific issues in detail.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cytotoxicity in Multiple Cell Lines | The concentration of this compound is too high, leading to widespread off-target effects and general toxicity. | Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with concentrations in the low nanomolar range and titrate up.[8] Use the lowest concentration that produces the desired on-target effect. |
| The cell line is particularly sensitive to Na+/K+-ATPase inhibition. | Choose cell lines with varying expression levels of Na+/K+-ATPase isoforms to assess sensitivity. Consider using non-cancerous cell lines as a control to evaluate selective cytotoxicity.[9] | |
| Inconsistent Experimental Results | Degradation of the compound. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Variation in cell culture conditions. | Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence cellular responses. | |
| Observed Phenotype is Not Rescued by Target Knockdown | The observed effect is due to off-target binding. | This is a strong indicator of an off-target effect. Use orthogonal validation methods, such as a different inhibitor with a distinct chemical scaffold that targets the same protein. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. |
| Difficulty in Publishing Data Due to Lack of Specificity | Insufficient evidence to support that the observed effects are on-target. | Employ a multi-pronged approach for target validation. Combine chemical genetics with genetic approaches (siRNA/CRISPR). Use a control compound and perform rescue experiments. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | 24h IC50 (nM) | 48h IC50 (nM) | 72h IC50 (nM) |
| SW480 | 103.60 | 35.47 | 20.51 |
| SW1116 | 267.50 | 60.20 | 33.19 |
| HCT116 | 782.1 (µM) | - | - |
| RKO | 364.2 (µM) | - | - |
| SW480 | 182.2 (µM) | - | - |
Data from multiple sources show variability, potentially due to different assay conditions.[4][8]
Table 2: IC50 Values of this compound in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Duration |
| HepG2 | Liver Cancer | 0.086 | - |
| SGC-7901 | Gastric Cancer | 0.24 | 24h |
| MCF-7 | Breast Cancer | 0.94 | 24h |
| MCF-7 | Breast Cancer | 0.44 | 48h |
| MCF-7 | Breast Cancer | 0.22 | 72h |
[10]
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to its target protein in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control (e.g., DMSO) or this compound at various concentrations for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blot or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[11][12]
Protocol 2: siRNA-Mediated Gene Knockdown for Target Validation
This protocol helps to determine if the biological effect of this compound is dependent on its intended target.
Methodology:
-
siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the mRNA of the putative target protein (e.g., a specific Na+/K+-ATPase α-subunit). A non-targeting scrambled siRNA should be used as a negative control.[13]
-
Transfection: Transfect the cells with the target-specific siRNAs or the control siRNA using a suitable transfection reagent according to the manufacturer's protocol. The optimal siRNA concentration and transfection time should be determined empirically.[14][15]
-
Knockdown Validation: After 24-72 hours post-transfection, assess the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.[16]
-
Compound Treatment: Once efficient knockdown is confirmed, treat the knockdown cells and control cells with this compound or vehicle.
-
Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., cell viability, apoptosis, signaling pathway activation). If the effect of this compound is diminished in the knockdown cells compared to the control cells, it provides strong evidence that the effect is on-target.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for validating the on-target effects of this compound.
Caption: Key signaling pathways affected by this compound.
References
- 1. Bufadienolides originated from toad source and their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinobufagin Is a Selective Anti-Cancer Agent against Tumors with EGFR Amplification and PTEN Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinobufagin suppresses colorectal cancer growth via STAT3 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous Cardiotonic Steroids: Physiology, Pharmacology, and Novel Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Na+-K+ ATPase Alterations in the Development of Heart Failure [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cinobufagin-induced DNA damage response activates G2/M checkpoint and apoptosis to cause selective cytotoxicity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological Effects of Cinobufagin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. qiagen.com [qiagen.com]
Technical Support Center: Safe Handling and Storage of 3-Oxo-cinobufagin
This guide provides essential safety information, handling protocols, and storage requirements for 3-Oxo-cinobufagin to ensure the safety of researchers and the integrity of experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a potent cardiotonic steroid and is classified as highly toxic. According to its Safety Data Sheet (SDS), it is fatal if swallowed, fatal in contact with skin, and fatal if inhaled[1][2]. It is also cardiotoxic, meaning it can have damaging effects on the heart[2].
Q2: What immediate actions should be taken in case of accidental exposure?
A2: Any exposure to this compound requires immediate medical attention. The following first aid measures should be taken:
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical help[1][3].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water[1].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor[1][4].
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek emergency medical help immediately[1][3].
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place[1][4]. It should be stored locked up and apart from foodstuff containers or incompatible materials[3][4].
Q4: Is this compound stable? How should I handle it to ensure its stability during experiments?
Troubleshooting Guides
Problem: I need to weigh out this compound powder. What precautions should I take?
-
Solution: Weighing the powder form of this compound poses a significant inhalation risk.
-
Always handle the solid compound within a certified chemical fume hood or a glove box.
-
Ensure good ventilation and exhaustion at the workplace[1].
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields, and chemical-resistant gloves. For handling the powder, a respirator is essential[1][3].
-
Use a dedicated, calibrated microbalance within the containment area.
-
Clean the work area and balance thoroughly after use to prevent cross-contamination and exposure.
-
Problem: I spilled a small amount of this compound solution in the lab.
-
Solution:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Assess the Spill: Determine the nature of the solvent (flammable or not) and the approximate amount spilled.
-
Personal Protective Equipment: Before cleaning, don the appropriate PPE, including a respirator, double gloves, a lab coat, and eye protection.
-
Containment and Cleanup: Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Work from the outside of the spill inwards.
-
Decontamination: Once the material is absorbed, carefully collect it into a sealed, labeled hazardous waste container. Decontaminate the spill area with an appropriate solvent or detergent solution, followed by a water rinse.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to your institution's guidelines[1].
-
Data Presentation
Table 1: Summary of Safety and Handling Information for this compound
| Parameter | Recommendation | Source |
| GHS Hazard Statements | H300: Fatal if swallowedH310: Fatal in contact with skinH330: Fatal if inhaled | [1][2] |
| Personal Protective Equipment (PPE) | - Chemical-resistant gloves- Protective clothing- Eye/face protection (safety goggles)- Respiratory protection (respirator) | [1][3][4] |
| Handling Precautions | - Use in a well-ventilated area or fume hood.- Avoid breathing dust/fumes.- Do not get in eyes, on skin, or on clothing.- Wash hands thoroughly after handling. | [1][3][4] |
| Storage Conditions | - Store in a tightly sealed container.- Keep in a dry, cool, and well-ventilated place.- Store locked up. | [1][4] |
| First Aid | - General: Seek immediate medical attention for any exposure.- Inhalation: Move to fresh air.- Skin Contact: Wash immediately with soap and water.- Eye Contact: Rinse with water for several minutes.- Ingestion: Do not induce vomiting; seek immediate medical help. | [1][3] |
Experimental Protocols & Workflows
Diagram of Safe Handling Workflow for this compound
References
Validation & Comparative
Comparative Guide to the Cross-Validation of 3-Oxo-cinobufagin's Effect on ANO1 Expression
This guide provides a detailed comparison of the effects of 3-Oxo-cinobufagin on the expression of Anoctamin 1 (ANO1), a critical calcium-activated chloride channel implicated in cancer progression. The data presented is based on experimental findings and offers a framework for researchers and drug development professionals to evaluate the therapeutic potential of targeting ANO1 with this compound.
Data Presentation: Quantitative Analysis
The anticancer effects of this compound (often referred to as cinobufagin (B1669057) in literature) have been linked to its ability to downregulate the expression of ANO1 in cancer cells.[1][2][3] A key study demonstrated that long-term exposure (24 hours) to cinobufagin significantly reduces ANO1 protein levels in a dose-dependent manner in oral squamous cell carcinoma (OSCC) cells.[1][2]
Table 1: Effect of this compound on ANO1 Protein Expression in CAL-27 OSCC Cells
| This compound Concentration (nM) | Reduction in ANO1 Protein Expression (%) |
| 10 | 12.7% |
| 30 | 45.5% |
| 100 | 66.8% |
| 300 | 67.2% |
Data sourced from Western blot analysis in CAL-27 cells treated for 24 hours.[2]
To validate that the cytotoxic effects of this compound are at least partially mediated through its action on ANO1, its impact on cell viability was compared between wild-type and ANO1 knockout cancer cells.
Table 2: Comparative Effect of this compound on Cell Viability of ANO1-Expressing vs. ANO1 Knockout CAL-27 Cells
| This compound Concentration (nM) | Reduction in Cell Viability (Wild-Type) (%) | Reduction in Cell Viability (ANO1 Knockout) (%) |
| 30 | 24.2% | Less potent reduction |
| 100 | 44.0% | Less potent reduction |
| 300 | 56.7% | Less potent reduction |
| 1000 | 69.0% | Less potent reduction |
This data highlights that this compound more potently reduces the viability of cancer cells that express ANO1, supporting the hypothesis that its anticancer mechanism involves the downregulation of this channel.[2][3]
Alternative ANO1 Inhibitors for Comparison
While this compound downregulates ANO1 expression, other compounds act as direct inhibitors of the ANO1 channel's function. These serve as important comparative controls in research.
Table 3: Comparison with Other ANO1 Inhibitors
| Compound | Mechanism of Action | Primary Effect |
| This compound | Downregulates ANO1 mRNA and protein expression, potentially via STAT3 pathway inhibition.[1][2] | Reduces the total amount of ANO1 protein, leading to decreased cell proliferation and migration, and induced apoptosis.[1][3] |
| CaCCinh-A01 | Blocks the ANO1 ion conduction pore.[4] It can also promote the degradation of the ANO1 protein.[5] | Directly inhibits chloride channel activity. Long-term application can reduce ANO1 protein levels and inhibit cell proliferation.[5][6] |
| T16Ainh-A01 | Pharmacological inhibitor of ANO1 activity.[6] | Inhibits cancer cell proliferation by blocking ANO1 channel function.[6] |
| Luteolin | A natural product that acts as an ANO1 inhibitor.[7] | Suppresses the proliferation and migration of prostate cancer cells.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited.
Western Blot Analysis for ANO1 Expression
This protocol is used to quantify the levels of ANO1 protein in cells after treatment with this compound.
-
Sample Preparation:
-
Culture cancer cells (e.g., CAL-27) to approximately 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for a specified duration (e.g., 24 hours).
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).[8]
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Gel Electrophoresis and Transfer:
-
Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific to ANO1 (e.g., Anti-TMEM16A) overnight at 4°C.[8][10]
-
Wash the membrane multiple times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Use a loading control like β-actin to normalize the results.[8]
-
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12]
-
Cell Seeding: Seed cancer cells (both wild-type and ANO1 knockout) in 96-well plates at a density of 10⁴–10⁵ cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[11] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14] The intensity of the purple color is directly proportional to the number of viable cells.
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound's anticancer effect via STAT3-mediated ANO1 downregulation.
Experimental Workflow Diagram
Caption: Workflow for cross-validating the ANO1-dependent anticancer effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinobufagin Exerts Anticancer Activity in Oral Squamous Cell Carcinoma Cells through Downregulation of ANO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of action and therapeutic value of anoctamin-1 in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule-facilitated Degradation of ANO1 Protein: A NEW TARGETING APPROACH FOR ANTICANCER THERAPEUTICS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Calcium-Activated Chloride Channel ANO1/TMEM16A Suppresses Tumor Growth and Invasion in Human Lung Cancer | PLOS One [journals.plos.org]
- 7. Frontiers | ANO1: central role and clinical significance in non-neoplastic and neoplastic diseases [frontiersin.org]
- 8. origene.com [origene.com]
- 9. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 10. TMEM16A (ANO1) (extracellular) Polyclonal Antibody (ACL-011-200UL) [thermofisher.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
validating the role of 3-Oxo-cinobufagin in inhibiting the PI3K/AKT pathway
A comprehensive analysis of 3-Oxo-cinobufagin's efficacy and mechanism of action in comparison to other PI3K/AKT pathway inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This compound, a bufadienolide derived from traditional Chinese medicine, has emerged as a promising anti-cancer agent that exerts its effects, at least in part, by inhibiting this crucial pathway. This guide provides a comparative analysis of this compound's performance against other known PI3K/AKT inhibitors, supported by experimental data and detailed protocols to facilitate further research.
Comparative Efficacy of PI3K/AKT Inhibitors
The inhibitory potential of this compound has been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other well-established PI3K/AKT inhibitors. While a direct head-to-head comparison in a single study is not yet available, this compilation from various sources provides valuable insights into its relative potency.
| Compound | Cell Line | IC50 (µM) | Pathway Target |
| This compound | HCT116 (Colorectal) | 0.7821 | PI3K/AKT |
| RKO (Colorectal) | 0.3642 | PI3K/AKT | |
| SW480 (Colorectal) | 0.1822 | PI3K/AKT | |
| A375 (Melanoma) | ~0.43 (0.2 µg/mL) | PI3K/AKT | |
| BKM120 (Buparlisib) | HCT116 (Colorectal) | 1.3 | Pan-PI3K |
| Alpelisib (BYL719) | HCT116 (Colorectal) | >1 (significant viability decrease at 1 µM) | PI3Kα |
| SW480 (Colorectal) | >1 (50% viability reduction at 1 µM) | PI3Kα | |
| MK-2206 | GEO (Colorectal) | 0.35 | Allosteric AKT |
| Perifosine | Multiple Myeloma | 4.7 | AKT |
Note: IC50 values are sourced from multiple studies and may vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to validate the role of this compound, the following diagrams have been generated using Graphviz.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Safety Operating Guide
Personal protective equipment for handling 3-Oxo-cinobufagin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical information for handling 3-Oxo-cinobufagin in a laboratory setting. It is intended to supplement, not replace, a formal risk assessment and the guidance of your institution's Environmental Health and Safety (EHS) department. No specific Safety Data Sheet (SDS) for this compound was identified; therefore, these recommendations are based on the known hazards of the closely related and highly toxic compound, Cinobufagin, and general guidelines for handling highly potent active pharmaceutical ingredients (HPAPIs).
Immediate Safety and Hazard Information
This compound is a potent compound with significant cytotoxic activity.[1] Due to its structural similarity to Cinobufagin, which is classified as fatal if swallowed, in contact with skin, or if inhaled, this compound should be handled with extreme caution as a highly toxic substance.[2]
Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[3]
Potential Health Effects: Based on data for Cinobufagin, exposure may lead to severe or fatal health consequences. Symptoms could include anemia, coughing, central nervous system depression, drowsiness, headaches, heart and liver damage, weakness, and reproductive effects.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile or neoprene gloves.[4][5] | Provides a robust barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | A disposable, chemical-resistant laboratory coat or suit (e.g., Tyvek).[6] | Protects skin and personal clothing from contamination. Should be changed immediately if contaminated. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[4][7] | Ensures complete protection of the eyes and face from splashes or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[4][7] | Essential for preventing inhalation of airborne particles, especially when handling the solid compound. |
| Foot Protection | Closed-toe, chemical-resistant footwear and disposable shoe covers.[4] | Protects feet from spills and prevents the spread of contamination outside the work area. |
Operational Plan for Safe Handling
All handling of this compound must be conducted within a designated potent compound handling area with restricted access.[8][9]
Engineering Controls:
-
Containment: All weighing and solution preparation activities must be performed in a certified chemical fume hood, a glove box, or a similar containment enclosure.[3][8]
-
Ventilation: Ensure adequate ventilation and negative pressure in the designated handling area to prevent the escape of contaminants.[8][9]
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure all necessary PPE is worn correctly and all required equipment and waste containers are within the containment enclosure.
-
Weighing: If working with the solid form, carefully weigh the required amount in the containment enclosure. Use tools and techniques that minimize dust generation.
-
Solution Preparation: Add solvent to the solid compound slowly and carefully to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment.
-
PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Dispose of single-use PPE as hazardous waste.
Disposal Plan
All waste generated from handling this compound is considered highly toxic and must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[10][11]
-
Solid Waste: All contaminated consumables (e.g., gloves, wipes, pipette tips, empty vials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[12]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not dispose of down the drain.[13]
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container should then be disposed of as hazardous waste.[12]
-
Decontamination: All surfaces and equipment must be decontaminated using a validated procedure. The cleaning materials used for decontamination must also be disposed of as hazardous waste.
Cytotoxicity Data for this compound
The following table summarizes the reported IC50 values for this compound against various human cancer cell lines, highlighting its potent cytotoxic activity.[1]
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Liver Cancer | 71.3 |
| SMMC-7221 | Liver Cancer | 90.2 |
| BEL-7402 | Liver Cancer | 0.11 |
| K562 | Leukemia | 72.5 |
| HL-60 | Leukemia | 5.3 |
| HEL | Leukemia | 0.012 |
Experimental Workflow
Caption: A logical workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. agnopharma.com [agnopharma.com]
- 4. mannsupply.com [mannsupply.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. falseguridad.com [falseguridad.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal [greenflow.com]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
